molecular formula C16H35N B085733 Bis(2-ethylhexyl)amine CAS No. 106-20-7

Bis(2-ethylhexyl)amine

Cat. No.: B085733
CAS No.: 106-20-7
M. Wt: 241.46 g/mol
InChI Key: SAIKULLUBZKPDA-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl)amine, also known as diisooctylamine, is a secondary amine with the chemical formula [CH₃(CH₂)₃CH(C₂H₅)CH₂]₂NH. It is a colorless to pale yellow liquid with a characteristic amine odor. This compound is primarily used as an intermediate in organic synthesis and as a surfactant in various industrial applications .

Mechanism of Action

Target of Action

Bis(2-ethylhexyl)amine, also known as Diisooctylamine , is a secondary amine that is used in various chemical reactions. The primary targets of this compound are α,β-unsaturated aldehydes . These aldehydes play a crucial role in many biological and chemical processes.

Mode of Action

This compound acts as an organocatalyst in the reactions of α,β-unsaturated aldehydes . It forms an iminium ion with these aldehydes, which is a key intermediate in many organic reactions . This interaction results in the formation of new chemical compounds.

Biochemical Pathways

It is known that the compound plays a role in the synthesis of stable nanosized cds particles . These particles are coated by an oriented monolayer of chemically bonded this compound molecules , indicating that the compound may influence nanoparticle synthesis pathways.

Pharmacokinetics

It is known that the compound has a boiling point of 157-159 °c and a density of 08 g/cm3 at 20 °C . Its solubility is 0.014 g/L , suggesting that it has low bioavailability due to its poor water solubility.

Result of Action

The result of this compound’s action is the formation of new chemical compounds through its catalytic activity . In addition, it contributes to the synthesis of stable nanosized CdS particles .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, its boiling point is 157-159 °C , indicating that it can be volatile at high temperatures. Furthermore, it has a pH of >7 in water at 20 °C , suggesting that it is a weak base and its activity may be affected by the acidity or alkalinity of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-ethylhexyl)amine can be synthesized through the reaction of 2-ethylhexanol with ammonia in the presence of a catalyst. The reaction typically occurs at elevated temperatures and pressures to facilitate the formation of the amine. Another method involves the reductive amination of 2-ethylhexanone with ammonia or an amine source in the presence of a reducing agent such as hydrogen or a metal hydride .

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the catalytic hydrogenation of 2-ethylhexanone in the presence of ammonia, followed by purification steps to remove any impurities .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

Scientific Research Applications

Bis(2-ethylhexyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the preparation of surfactants and emulsifiers for biological studies.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It serves as a corrosion inhibitor, lubricant additive, and plasticizer in industrial applications.

Comparison with Similar Compounds

    Diethylamine: A secondary amine with similar chemical properties but a smaller molecular size.

    Dioctylamine: Another secondary amine with a longer carbon chain, leading to different physical properties.

    Bis(2-ethylhexyl)phosphate: A related compound used as a plasticizer and surfactant.

Uniqueness: Bis(2-ethylhexyl)amine stands out due to its balanced hydrophobic and hydrophilic properties, making it an effective surfactant and intermediate in organic synthesis. Its unique structure allows for versatile applications in various fields, from industrial processes to biomedical research .

Properties

IUPAC Name

2-ethyl-N-(2-ethylhexyl)hexan-1-amine
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InChI

InChI=1S/C16H35N/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2/h15-17H,5-14H2,1-4H3
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InChI Key

SAIKULLUBZKPDA-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)CNCC(CC)CCCC
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Molecular Formula

C16H35N
Record name 2,2'-DIETHYLHEXYLAMINE
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DSSTOX Substance ID

DTXSID7025053
Record name 2-Ethyl-N-(2-ethylhexyl)-1-hexanamine
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Molecular Weight

241.46 g/mol
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Physical Description

2,2'-diethylhexylamine is a clear colorless liquid with a slight ammonia-like odor. (NTP, 1992), Liquid, Clear colorless liquid with a slight ammonia-like odor; [CAMEO]
Record name 2,2'-DIETHYLHEXYLAMINE
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Boiling Point

538 °F at 760 mmHg (NTP, 1992)
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Flash Point

270 °F (NTP, 1992), 270 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
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Density

0.8062 at 68 °F (NTP, 1992) - Less dense than water; will float
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Vapor Density

8.35 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.01 mmHg at 68 °F (NTP, 1992), 0.01 [mmHg]
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CAS No.

106-20-7, 27214-52-4
Record name 2,2'-DIETHYLHEXYLAMINE
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Synthesis routes and methods

Procedure details

Using a mixture of 1,155 g of tri-(2-ethylhexyl)-amine and 1,155 g of xylene (850 l/hr), 505.4 kg of 9.85 percent strength hydrochloric acid containing sodium chloride (250 ml/hr) were extracted in counter-current at 50° C. in the course of 1,913 hours. The extract was subjected to hydrochloride cleavage in the cleavage column at 148°-152° C.; it gave a total of 46.9 kg of hydrogen chloride, of which about one-third was obtained as concentrated hydrochloric acid, alongside hydrogen chloride gas. Since the cleavage takes place virtually quantitatively, an extraction rate of 94.2% can be calculated from the stated amount of HCl. To regenerate the amine, 100 ml per hour of the bottom product from the cleavage column were constantly passed over the adsorption column filled with aluminum oxide. After completion of the example, 1.036 g out of the 1,155 g of tri-(2-ethylhexyl)-amine employed were recovered unchanged; this corresponds to a loss of 119 g or 10.3% relative to amine employed. In addition, di-(2-ethyl-hexyl)-amine in an amount corresponding to 40 g of tertiary amine preparable therefrom could be isolated from the regeneration process. If this is taken into account, the amine loss is reduced to 6.8%. Relative to hydrogen chloride produced, the amine loss is calculated to be 0.17%.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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